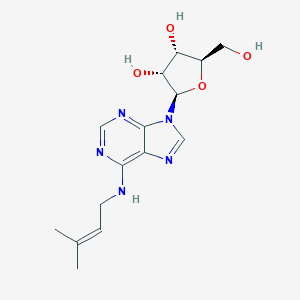

Riboprine

概要

説明

科学的研究の応用

Riboprine has shown significant potential in scientific research, particularly in the following areas:

Chemistry: this compound is used as a model compound for studying nucleoside analogs and their chemical properties.

Biology: this compound is a cytokinin, a class of plant hormones that promote cell division and growth. It is used in plant biology research to study cell cycle regulation and growth processes.

Medicine: this compound has been investigated for its antiviral properties, particularly against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).

作用機序

リボプリンは、特定の分子標的と経路に相互作用することでその効果を発揮します。 植物では、リボプリンはサイトカイニンとして作用し、サイトカイニン受容体に結合して下流のシグナル伝達経路を活性化することで、細胞分裂と成長を促進します . 抗ウイルス研究では、リボプリンは、ウイルス複製と校正に不可欠なRNA依存性RNAポリメラーゼ(RdRp)と3'から5'へのエキソリボヌクレアーゼ(ExoN)酵素を標的とすることで、SARS-CoV-2の複製を阻害します .

類似化合物の比較

リボプリンは、フォロデシン、テカデノソン、ネララビン、ビダラビン、マリバビールなどの他のヌクレオシドアナログに似ています . これらの化合物は、構造的類似性を共有し、抗ウイルス特性を示します。 リボプリンは、RdRpとExoN酵素の両方を標的とするデュアルアクションメカニズムにおいてユニークであり、抗ウイルス療法の有望な候補となっています .

類似化合物

- フォロデシン

- テカデノソン

- ネララビン

- ビダラビン

- マリバビール

生化学分析

Biochemical Properties

Riboprine interacts with key enzymes involved in viral replication, such as RNA-dependent RNA polymerase (RdRp) and 3’-to-5’ exoribonuclease (ExoN) . These interactions inhibit the replication process of the virus, thereby limiting its ability to spread within the host organism .

Cellular Effects

This compound has been shown to powerfully inhibit the replication of virulent strains of viruses in vitro . It does this by interacting with key enzymes involved in the replication process, thereby disrupting the virus’s ability to multiply and spread within the host organism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with key enzymes involved in viral replication . By binding to these enzymes, this compound inhibits their function, thereby disrupting the replication process of the virus .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not currently available, it has been shown to effectively inhibit the replication of virulent strains of viruses in vitro

Transport and Distribution

The transport and distribution of this compound within cells and tissues is not currently well understood

Subcellular Localization

The subcellular localization of this compound is not currently well understood

準備方法

リボプリンの合成には、6-アミノ窒素をデルタ(2)-イソペンテニル基で置換することによるアデノシンの修飾が含まれます . 合成経路には、通常、次のステップが含まれます。

リボースヒドロキシル基の保護: このステップには、合成中の不要な反応を防ぐために、リボースのヒドロキシル基を保護することが含まれます。

求核置換: 保護されたリボースは次に、適切なイソペンテニル化剤との求核置換にかけられ、6-アミノ位置にイソペンテニル基が導入されます。

脱保護: 最後のステップには、リボプリンを得るために保護基の除去が含まれます。

化学反応の分析

リボプリンは、次のようなさまざまな化学反応を受けます。

酸化: リボプリンは、対応する酸化誘導体を形成するために酸化することができます。一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: リボプリンの還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して達成できます。

置換: リボプリンは、イソペンテニル基が他の官能基に置き換わる置換反応を受けることができます。置換反応の一般的な試薬には、ハロゲン化剤と求核剤があります。

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。

科学研究の用途

リボプリンは、特に以下の分野において、科学研究において大きな可能性を示しています。

類似化合物との比較

Riboprine is similar to other nucleoside analogs, such as forodesine, tecadenoson, nelarabine, vidarabine, and maribavir . These compounds share structural similarities and exhibit antiviral properties. this compound is unique in its dual-action mechanism, targeting both RdRp and ExoN enzymes, making it a promising candidate for antiviral therapy .

Similar Compounds

- Forodesine

- Tecadenoson

- Nelarabine

- Vidarabine

- Maribavir

特性

IUPAC Name |

2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h3,6-7,9,11-12,15,21-23H,4-5H2,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVMJSALORZVDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7724-76-7 | |

| Record name | Riboprine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

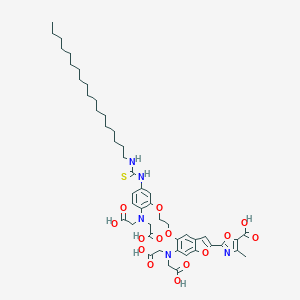

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

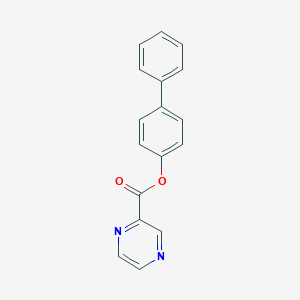

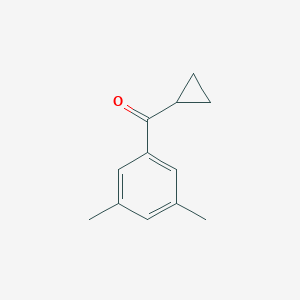

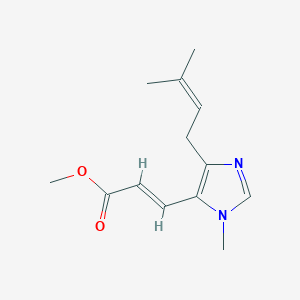

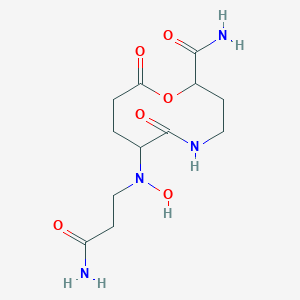

Feasible Synthetic Routes

Q1: What makes Riboprine a potential candidate for treating COVID-19?

A1: this compound has shown promising results as a potential antiviral agent against SARS-CoV-2, the virus responsible for COVID-19. It appears to act as a dual-action inhibitor, targeting two crucial viral enzymes: RNA-dependent RNA polymerase (RdRp) and 3′-to-5′ exoribonuclease (ExoN) [, ]. These enzymes are essential for viral replication and proofreading, respectively. By inhibiting both, this compound could effectively halt the virus's ability to multiply and potentially reduce the severity of COVID-19 infections.

Q2: How does this compound interact with its target enzymes, RdRp and ExoN?

A2: While the exact mechanism is still under investigation, computational studies suggest that this compound binds strongly to the key catalytic pockets within the active sites of both RdRp and ExoN [, ]. This binding likely interferes with the enzymes' ability to interact with RNA nucleotides, disrupting the viral replication and proofreading processes.

Q3: Has this compound demonstrated efficacy against different SARS-CoV-2 variants?

A3: Research indicates that this compound exhibits potent antiviral activity against the Omicron variant of SARS-CoV-2, including the B.1.1.529.4 lineage []. Notably, its in vitro efficacy against this variant surpasses that of Remdesivir and Molnupiravir, two currently used antiviral drugs for COVID-19 treatment []. This suggests that this compound could potentially be effective against various emerging SARS-CoV-2 variants.

Q4: What are the next steps in the research and development of this compound as a potential COVID-19 treatment?

A4: While the in vitro studies are encouraging, further preclinical and clinical evaluations are crucial to fully assess the safety and efficacy of this compound in living organisms []. This includes investigating its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), determining optimal dosages, and evaluating potential side effects and long-term impacts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Aminophenyl)phenyl]isoindole-1,3-dione](/img/structure/B141706.png)

![[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide](/img/structure/B141719.png)